molecular formula C20H30N2O3S B2522778 N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 1786244-57-2

N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No. B2522778
CAS RN: 1786244-57-2
M. Wt: 378.53
InChI Key: CYOSSXUARRBTLX-UHFFFAOYSA-N
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Description

N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide, also known as MTAPA, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, in human and rat liver microsomes. This research highlights the complex metabolic pathways involved in the biotransformation of these herbicides, which could lead to carcinogenic compounds. The study’s findings are crucial for understanding the environmental and health impacts of these widely used herbicides and suggest pathways that might be relevant for the metabolism of structurally related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Green Synthesis of Aminophenylacetamide Derivatives

Zhang Qun-feng (2008) discussed the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a critical intermediate for azo disperse dyes. This process represents an environmentally friendly alternative to traditional reduction methods, highlighting the importance of sustainable chemical synthesis techniques in industrial applications (Zhang Qun-feng, 2008).

Cytochrome P450 System’s Role in Herbicide Degradation

Fei Wang et al. (2015) identified a cytochrome P450 system, EthBAD, involved in the N-deethoxymethylation of acetochlor by Rhodococcus sp. Strain T3-1. This discovery is significant for bioremediation efforts, as it provides a biological pathway for the degradation of a potentially carcinogenic herbicide, suggesting the potential for microbial degradation of related compounds (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

properties

IUPAC Name

N-[1-[3-(4-methoxyphenyl)azepan-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-15(23)21-19(11-13-26-3)20(24)22-12-5-4-6-17(14-22)16-7-9-18(25-2)10-8-16/h7-10,17,19H,4-6,11-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOSSXUARRBTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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